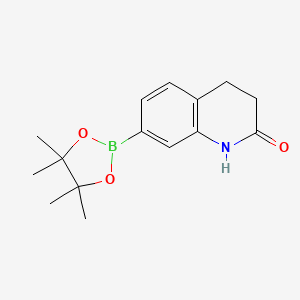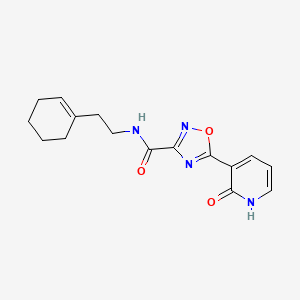![molecular formula C19H19F3N2O3 B2693603 [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone CAS No. 2380058-11-5](/img/structure/B2693603.png)
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone, also known as TFPMP, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. TFPMP is a synthetic compound that has been extensively studied for its ability to interact with specific receptors in the brain and nervous system.
Mechanism of Action
The mechanism of action of [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone involves its interaction with the sigma-1 receptor. This compound binds to the receptor, leading to the activation of various signaling pathways in the brain and nervous system. This activation leads to changes in neurotransmitter release and receptor activity, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate neurotransmitter release and receptor activity, leading to changes in pain perception, memory, and mood regulation. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone in lab experiments is its high degree of purity, which allows for accurate and reproducible results. This compound is also a synthetic compound, which means that its synthesis can be optimized to produce high yields and purity. One limitation of using this compound in lab experiments is its specificity for the sigma-1 receptor, which may limit its use in studies of other receptors or physiological processes.
Future Directions
There are several future directions for research involving [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone. One area of research involves the development of new analogs of this compound with improved potency and selectivity for the sigma-1 receptor. Another area of research involves the study of this compound in animal models of neurological disorders, including depression, anxiety, and schizophrenia. Additionally, the potential use of this compound in the treatment of various inflammatory disorders warrants further investigation.
Synthesis Methods
The synthesis of [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone involves the reaction of 4-(trifluoromethoxy)benzaldehyde with 3-(pyridin-4-yloxymethyl)piperidine in the presence of a base. The reaction yields this compound as a white solid with a high degree of purity. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for research purposes.
Scientific Research Applications
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone has been extensively studied for its potential use in various research applications. One of the main areas of research involves the study of its interaction with specific receptors in the brain and nervous system. This compound has been shown to interact with the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has also been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
properties
IUPAC Name |
[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c20-19(21,22)27-17-5-3-15(4-6-17)18(25)24-11-1-2-14(12-24)13-26-16-7-9-23-10-8-16/h3-10,14H,1-2,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNUWGDENUIVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2693526.png)
![Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate](/img/structure/B2693528.png)

![3-Methylbutyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2693532.png)
![N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2693533.png)
![4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride](/img/structure/B2693535.png)

![3-(2-Methylphenyl)-2-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2693537.png)
![N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2693538.png)

